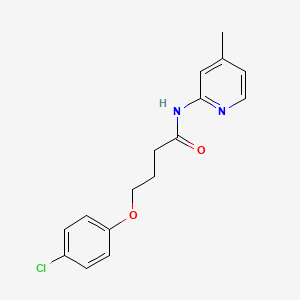
4-(4-chlorophenoxy)-N-(4-methylpyridin-2-yl)butanamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-(4-chlorophenoxy)-N-(4-methylpyridin-2-yl)butanamide, also known as CP-945,598, is a selective antagonist of the cannabinoid CB1 receptor. It was initially developed as a potential treatment for obesity, metabolic disorders, and drug addiction.
Mechanism of Action
4-(4-chlorophenoxy)-N-(4-methylpyridin-2-yl)butanamide acts as a selective antagonist of the CB1 receptor, which is primarily expressed in the central nervous system. The CB1 receptor is involved in the regulation of appetite, metabolism, and reward pathways. By blocking the CB1 receptor, this compound reduces the activity of these pathways, leading to a decrease in food intake and body weight.
Biochemical and Physiological Effects:
This compound has been shown to reduce food intake and body weight in animal models of obesity. It has also been shown to reduce the reinforcing effects of opioids and cocaine, suggesting a potential role in the treatment of drug addiction.
Advantages and Limitations for Lab Experiments
One advantage of 4-(4-chlorophenoxy)-N-(4-methylpyridin-2-yl)butanamide is its selectivity for the CB1 receptor, which reduces the potential for off-target effects. However, its use in animal models may be limited by its relatively short half-life and poor solubility.
Future Directions
There are several potential future directions for research on 4-(4-chlorophenoxy)-N-(4-methylpyridin-2-yl)butanamide. One area of interest is its potential use in combination with other drugs for the treatment of obesity and drug addiction. Another area of interest is the development of more potent and selective CB1 receptor antagonists. Finally, further studies are needed to fully elucidate the biochemical and physiological effects of this compound.
Synthesis Methods
The synthesis of 4-(4-chlorophenoxy)-N-(4-methylpyridin-2-yl)butanamide involves several steps. First, 4-chlorophenol is reacted with 2-bromomethylpyridine to form 4-(2-pyridyl)phenol. This intermediate is then reacted with 4-methyl-2-pyridinemethanol to form 4-(4-methylpyridin-2-yl)phenol. Finally, this compound is reacted with butanoyl chloride to form this compound.
Scientific Research Applications
4-(4-chlorophenoxy)-N-(4-methylpyridin-2-yl)butanamide has been extensively studied for its potential therapeutic applications. It has been shown to reduce food intake and body weight in animal models of obesity. It has also been investigated as a potential treatment for drug addiction, particularly for opioid and cocaine dependence.
properties
IUPAC Name |
4-(4-chlorophenoxy)-N-(4-methylpyridin-2-yl)butanamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H17ClN2O2/c1-12-8-9-18-15(11-12)19-16(20)3-2-10-21-14-6-4-13(17)5-7-14/h4-9,11H,2-3,10H2,1H3,(H,18,19,20) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
TXDBBNCSGARFNK-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NC=C1)NC(=O)CCCOC2=CC=C(C=C2)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H17ClN2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
304.77 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![5-Cyclopropyl-3-[(5,6-dimethylbenzimidazol-1-yl)methyl]-1,2,4-oxadiazole](/img/structure/B7547259.png)

![2-[4-[(4-Chlorophenyl)methyl]piperazin-1-yl]quinazolin-4-amine](/img/structure/B7547268.png)
![2-[4-(4-Chlorophenyl)piperazin-1-yl]quinazolin-4-amine](/img/structure/B7547271.png)

![N-[(6-methoxypyridin-3-yl)methyl]azepane-1-carboxamide](/img/structure/B7547283.png)
![N-methyl-N-[2-[4-(3-methyl-1,2,4-oxadiazol-5-yl)piperidin-1-yl]-2-oxoethyl]thiophene-2-carboxamide](/img/structure/B7547299.png)
![N-[(4-bromothiophen-2-yl)methyl]pyrrolidine-1-carboxamide](/img/structure/B7547306.png)
![N-[3-(1-butyl-1H-benzimidazol-2-yl)propyl]benzamide](/img/structure/B7547317.png)

![1-(2-Methylpropyl)-4-[5-(trifluoromethyl)pyridin-2-yl]-1,4-diazepane](/img/structure/B7547334.png)
![N-[(5-methylthiophen-2-yl)methyl]pyrrolidine-1-carboxamide](/img/structure/B7547356.png)
![(2R)-1-(3-methyl-[1,2,4]triazolo[3,4-a]phthalazin-6-yl)pyrrolidine-2-carboxylic acid](/img/structure/B7547359.png)
